

SAR131675: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-SAR131675	
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Introduction

SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant anti-lymphangiogenic, antitumoral, and antimetastatic activities, positioning it as a valuable tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer progression.[1][3][4] This technical guide provides a comprehensive overview of SAR131675, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in a research setting. Though its clinical development was halted due to adverse metabolic effects, its specificity makes it a critical research compound.[5]

Mechanism of Action

SAR131675 selectively targets the tyrosine kinase domain of VEGFR-3, a key receptor in the development and maintenance of the lymphatic system. The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration. [6] SAR131675 effectively blocks these processes. In cancer, tumor cells can co-opt this pathway to induce lymphangiogenesis, facilitating metastatic spread to lymph nodes and distant organs.[1][7] Furthermore, VEGFR-3 is expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs) and myeloid-derived





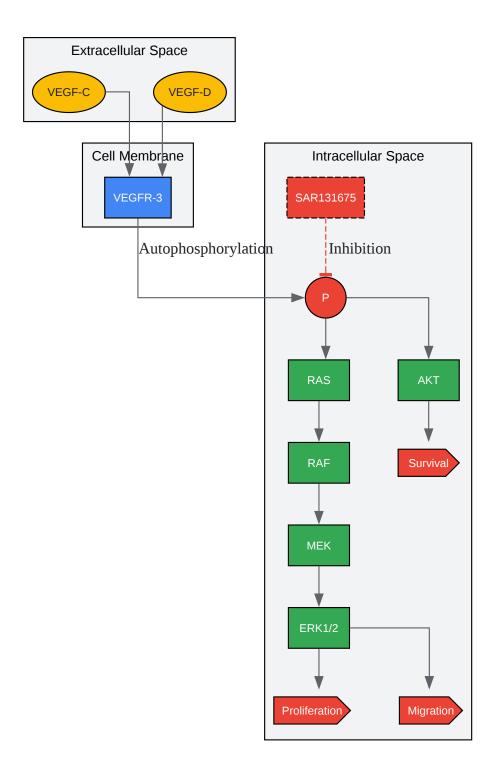


suppressor cells (MDSCs), where it contributes to an immunosuppressive milieu.[1][4][8] By inhibiting VEGFR-3, SAR131675 not only curtails tumor lymphangiogenesis but also modulates the immune landscape of the tumor.[8][9][10]

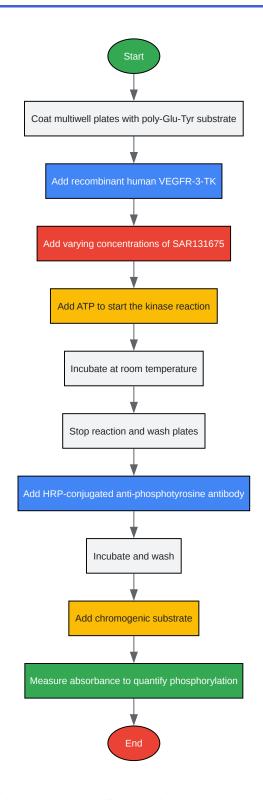
Signaling Pathways

The primary signaling pathway inhibited by SAR131675 is the VEGFR-3 cascade. Upon ligand binding, VEGFR-3 activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, which are crucial for cell proliferation and survival.[6][11] In ovarian cancer cells, SAR131675 has been shown to suppress VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[11]









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- To cite this document: BenchChem. [SAR131675: A Technical Guide for Cancer Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193471#sar131675-for-cancer-research]

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